3,4,5-Trifluorotoluene

Overview

Description

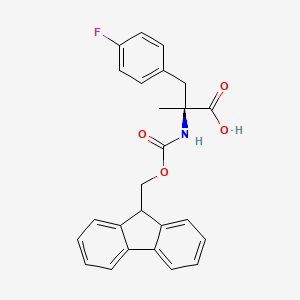

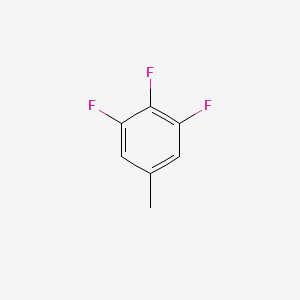

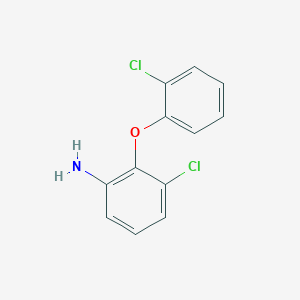

3,4,5-Trifluorotoluene is an organic compound with the molecular formula C₇H₅F₃. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 3, and one hydrogen atom is replaced by a methyl group at position 5. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group.

Mechanism of Action

Target of Action

1,2,3-Trifluoro-5-methylbenzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can participate in various chemical reactions, including electrophilic aromatic substitution .

Biochemical Analysis

Biochemical Properties

1,2,3-Trifluoro-5-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or modifying their activity. For example, 1,2,3-Trifluoro-5-methylbenzene can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the inhibition of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

1,2,3-Trifluoro-5-methylbenzene can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in cell function. For instance, the inhibition of cytochrome P450 enzymes by 1,2,3-Trifluoro-5-methylbenzene can result in altered metabolic flux and changes in the levels of metabolites within the cell. Additionally, the compound may affect cell signaling pathways by interacting with signaling proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 1,2,3-Trifluoro-5-methylbenzene involves its binding interactions with biomolecules. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. This inhibition can result in changes in gene expression and cellular metabolism, as the levels of metabolites and signaling molecules are altered .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Trifluoro-5-methylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in metabolic pathways. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2,3-Trifluoro-5-methylbenzene in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

1,2,3-Trifluoro-5-methylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interactions with these enzymes can affect metabolic flux and the levels of metabolites within the cell, potentially leading to changes in cellular function and gene expression .

Transport and Distribution

Within cells and tissues, 1,2,3-Trifluoro-5-methylbenzene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach various cellular compartments. Additionally, the compound’s interactions with binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of 1,2,3-Trifluoro-5-methylbenzene can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorotoluene can be synthesized through various methods. One common approach involves the trifluoromethylation of 5-methylbenzene derivatives. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The exact methods may vary, but they often include the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorotoluene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophiles compared to benzene.

Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound more susceptible to NAS reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and catalysts such as iron(III) bromide (FeBr₃).

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH₃) in methanol are often used.

Major Products

Scientific Research Applications

3,4,5-Trifluorotoluene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

- 1,2,4-Trifluorobenzene

- 1,3,5-Trifluorobenzene

- 1,2,3-Trifluorobenzene

Uniqueness

3,4,5-Trifluorotoluene is unique due to the specific positioning of the fluorine atoms and the methyl group, which significantly influence its chemical properties and reactivity. The combination of electron-withdrawing and electron-donating groups makes it a valuable compound for various chemical reactions and applications .

Properties

IUPAC Name |

1,2,3-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGHLGTNVYXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590937 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284463-96-3 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)